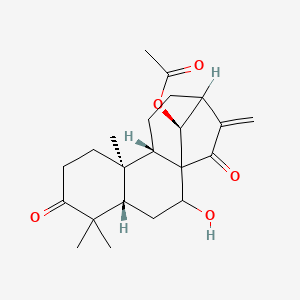

Glaucocalyxin B

Vue d'ensemble

Description

La glaucocalyxine B est un composé diterpénoïde ent-kauranoid isolé de l'herbe vivace Rabdosia japonica. Ce composé a suscité un intérêt considérable en raison de ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, antitumoraux et neuroprotecteurs .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La préparation de la glaucocalyxine B implique généralement l'extraction de Rabdosia japonica. Le processus comprend le broyage de la matière première, son extraction avec des solvants appropriés, le traitement de la solution, son passage à travers une colonne et la recristallisation pour obtenir la glaucocalyxine B .

Méthodes de production industrielle

Dans les milieux industriels, la préparation de la glaucocalyxine B peut impliquer des étapes supplémentaires pour améliorer le rendement et la pureté. Cela inclut l'utilisation de techniques chromatographiques avancées et l'optimisation des conditions de réaction pour assurer une extraction et une purification efficaces .

Analyse Des Réactions Chimiques

Direct Protein Binding: Interaction with P65/NF-κB

Gal B demonstrates a targeted binding relationship with the P65 protein, a key component of the NF-κB signaling pathway. This interaction was confirmed through:

-

Small molecule-protein docking : Computational modeling revealed structural compatibility between Gal B and P65.

-

Co-immunoprecipitation (Co-IP) : Physical interaction was validated experimentally, indicating direct binding without intermediaries .

Mechanism :

Gal B inhibits the phosphorylation of P65 (p-P65), thereby suppressing NF-κB signaling. This reaction reduces downstream pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide synthase (iNOS) in macrophages .

Modulation of Macrophage Polarization (M1/M2)

Gal B regulates synovial macrophage (SMG) polarization by suppressing M1 phenotypes while sparing M2 markers (IL-10, TGF-β1). Key reactions include:

-

Inhibition of M1 markers : Reduced expression of TNF-α, IL-1β, IL-6, iNOS, and IL-12 via NF-κB inhibition .

-

ROS generation : Induces reactive oxygen species (ROS) production, which may contribute to anti-inflammatory effects .

| M1 Markers | Effect of Gal B | M2 Markers | Effect of Gal B |

|---|---|---|---|

| TNF-α | ↓ | IL-10 | No effect |

| IL-1β | ↓ | TGF-β1 | No effect |

| IL-6 | ↓ | ||

| iNOS | ↓ | ||

| IL-12 | ↓ |

Anticancer and Pro-Apoptotic Reactions

In cervical cancer models, Gal B induces apoptosis by upregulating pro-apoptotic proteins:

-

PTEN activation : Enhances tumor suppressor activity.

-

Autophagy induction : Increases Beclin-1 and LC3 expression, promoting autophagic cell death .

-

Mitochondrial pathway regulation : Upregulates Bax (pro-apoptotic) while downregulating Bcl-2 (anti-apoptotic) .

Key protein expression changes :

| Protein | Effect of Gal B |

|---|---|

| PTEN | ↑ |

| Beclin-1 | ↑ |

| LC3 | ↑ |

| p53 | ↑ |

| Bax | ↑ |

Neuroprotective Mechanisms

In Parkinson’s disease models, Gal B modulates oxidative stress and inflammatory pathways:

-

TLR/NF-κB inhibition : Reduces neuroinflammation by suppressing NF-κB activation .

-

Nrf2/HO-1 activation : Enhances antioxidant responses via upregulation of nuclear erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) .

Metabolic Pathways and Stability

While direct metabolic data for Gal B is limited, studies on structurally related compounds (e.g., Glaucocalyxin A) suggest potential oxidation and conjugation reactions. These may include:

-

Hydroxylation : Oxidation at electron-rich sites (e.g., C-6 in the B ring).

-

Phase II conjugation : Glucuronidation or sulfation of hydroxyl groups .

Critical Observations

-

Specificity : Gal B selectively targets NF-κB/P65 without affecting other pathways (e.g., PI3K/Akt) .

-

Dose dependency : Effects on tumor growth and apoptosis correlate with concentration (e.g., low/high doses in cervical cancer models) .

-

In vivo relevance : Demonstrated efficacy in collagen-induced arthritis and Parkinson’s disease animal models .

Applications De Recherche Scientifique

Anticancer Properties

1.1 Mechanisms of Action

GLB exhibits significant anticancer activity through various mechanisms, including apoptosis induction and modulation of signaling pathways. Research indicates that GLB can enhance the sensitivity of cancer cells to chemotherapeutic agents by increasing reactive oxygen species (ROS) levels and activating specific kinases.

- Cervical Cancer: A study demonstrated that GLB inhibits tumor growth in a cervical cancer mouse model by regulating the expression of proteins such as PTEN, Beclin-1, and LC3, which are involved in apoptosis and autophagy . The results showed a dose-dependent reduction in tumor volume and weight, suggesting its potential as an adjunct therapy for cervical cancer.

- Ovarian Cancer: GLB has been shown to enhance the efficacy of cisplatin in ovarian cancer cells. It increases ROS levels and activates c-Jun N-terminal kinase (JNK), leading to enhanced DNA damage and apoptosis in resistant cancer cells . This synergistic effect underscores GLB's potential in overcoming drug resistance.

- Tongue Squamous Cell Carcinoma: GLB has also been reported to inhibit the growth of tongue squamous cell carcinoma, further supporting its role as a promising anticancer agent .

Anti-inflammatory Effects

2.1 Rheumatoid Arthritis

GLB demonstrates anti-inflammatory properties by targeting macrophage polarization. Research indicates that it inhibits M1 polarization of synovial macrophages through the NF-κB signaling pathway, reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that GLB may serve as a therapeutic agent for managing rheumatoid arthritis by mitigating cartilage inflammatory injury.

2.2 Parkinson's Disease

In models of Parkinson's disease, GLB has shown potential in alleviating dyskinesia and reducing oxidative stress and inflammation. It activates the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative damage . These findings highlight GLB's role in neuroprotection and its potential application in neurodegenerative diseases.

Antiviral Potential

Recent studies have explored the antiviral properties of GLB, particularly against coronaviruses. It has been identified as a candidate for inhibiting viral replication through its action on specific viral proteases . This opens avenues for further research into GLB as a therapeutic option during viral outbreaks.

Summary of Key Findings

Mécanisme D'action

Glaucocalyxin B exerts its effects through multiple molecular pathways. It inhibits the Toll-like receptor/nuclear factor kappa B pathway and activates the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway. These actions result in the suppression of inflammation, reduction of oxidative stress, and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

La glaucocalyxine B fait partie d'un groupe de diterpénoïdes ent-kauranoides, qui comprennent des composés comme la glaucocalyxine A et la wangzaozine A. Bien que ces composés partagent des structures similaires, la glaucocalyxine B est unique en raison de ses puissantes activités anti-inflammatoires et antitumorales .

Liste des composés similaires

- Glaucocalyxine A

- Wangzaozine A

- Diterpénoïdes de Rabdosia

Conclusion

La glaucocalyxine B est un composé polyvalent qui présente un potentiel significatif dans diverses applications scientifiques et industrielles. Ses propriétés chimiques uniques et ses diverses activités biologiques en font un sujet de recherche précieux.

Activité Biologique

Glaucocalyxin B (GLB) is a diterpenoid compound derived from the traditional Chinese medicinal herb Rabdosia japonica. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of GLB's biological activity, focusing on its anticancer properties, effects on neurological disorders, and anti-inflammatory actions.

Anticancer Properties

Mechanisms of Action

GLB has demonstrated significant anticancer effects across various cancer types. Research indicates that GLB induces apoptosis in cancer cells by modulating several key signaling pathways:

- Cervical Cancer : A study using a mouse model of transplanted cervical cancer showed that GLB significantly inhibited tumor growth and induced apoptosis through the upregulation of proteins such as PTEN, Beclin-1, and LC3, which are involved in cell survival and autophagy . The compound exhibited a dose-dependent relationship with tumor volume and weight reduction, highlighting its potential as an adjunct therapy in cervical cancer management.

- Ovarian Cancer : GLB has been shown to attenuate ovarian cancer cell growth and enhance sensitivity to cisplatin by activating oxidative stress pathways. This suggests that GLB may be beneficial in overcoming drug resistance commonly observed in ovarian cancer treatments .

- Breast Cancer : Similar effects have been observed in breast cancer models, where GLB inhibited cell proliferation and induced apoptosis through various apoptotic pathways .

Table 1: Summary of Anticancer Effects of this compound

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Cervical Cancer | Induces apoptosis via PTEN, Beclin-1, LC3 | Significant tumor growth inhibition (p < 0.05) |

| Ovarian Cancer | Activates oxidative stress | Reduces cell growth and enhances cisplatin efficacy |

| Breast Cancer | Modulates apoptotic pathways | Inhibits proliferation and induces apoptosis |

Neurological Effects

Parkinson's Disease

GLB has also been investigated for its neuroprotective effects. In a study involving Parkinson's disease model rats, GLB alleviated dyskinesia and reduced inflammation and oxidative stress. The mechanism was attributed to the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative damage . The treatment resulted in improved motor functions and reduced levels of pro-inflammatory cytokines.

Table 2: Effects of this compound on Parkinson's Disease Models

| Parameter | Sham Group | Parkinson's Group | Low Dose (20 ng/ml) | Medium Dose (40 ng/ml) | High Dose (60 ng/ml) |

|---|---|---|---|---|---|

| Adjustment Steps | 100 | 30 | 45 | 60 | 80 |

| TNF-alpha (pg/ml) | 10 | 50 | 40 | 30 | 20 |

| IL-1 beta (pg/ml) | 5 | 35 | 25 | 15 | 10 |

Anti-inflammatory Activity

GLB exhibits anti-inflammatory properties by modulating immune responses. In rheumatoid arthritis models, it has been shown to inhibit cartilage inflammatory injury by regulating macrophage polarization . This action suggests that GLB could be a potential therapeutic agent for inflammatory diseases.

Propriétés

IUPAC Name |

[(1R,2R,4S,9R,10S,13S,16R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUXOKVMORWDLT-KEXKRWMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1([C@@H](C[C@H]4[C@]3(CCC(=O)C4(C)C)C)O)C(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80508-81-2 | |

| Record name | (7α,14R)-14-(Acetyloxy)-7-hydroxykaur-16-ene-3,15-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80508-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.